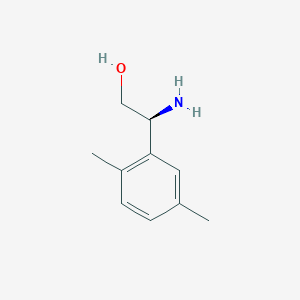
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is a chiral compound with significant importance in various fields of chemistry and biology. The compound features an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,5-dimethylphenyl substituent. This structure imparts unique chemical and physical properties, making it a valuable subject of study in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thus bypassing the need for chiral resolution.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride (LAH).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LAH in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-(2,5-dimethylphenyl)acetaldehyde.
Reduction: Formation of 2-(2,5-dimethylphenyl)ethane.
Substitution: Formation of N-acyl derivatives.
科学的研究の応用
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, potentially affecting neurotransmission or metabolic processes.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL: The enantiomer of the compound, with different biological activities.
2-Amino-2-phenylethanol: Lacks the dimethyl substituents, resulting in different chemical and biological properties.
2-Amino-2-(4-methylphenyl)ethanol: Similar structure but with a single methyl group, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring, which influence its steric and electronic properties, making it a valuable compound for targeted research and applications.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
InChIキー |
TVFYOWHNZDDLOY-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)[C@@H](CO)N |
正規SMILES |
CC1=CC(=C(C=C1)C)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


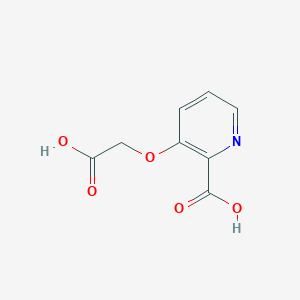

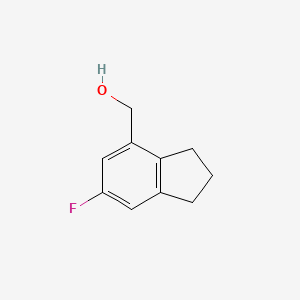
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)

![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

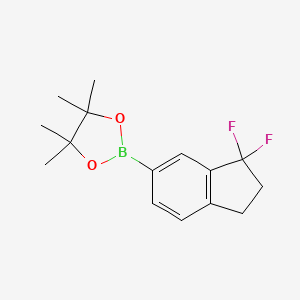
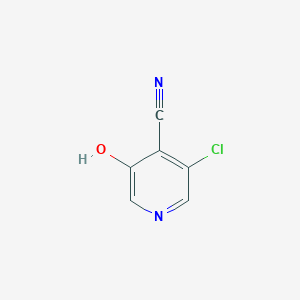
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)

![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)


